molecular formula C16H19F3N2O B3489102 CYCLOBUTYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

CYCLOBUTYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B3489102
M. Wt: 312.33 g/mol
InChI Key: VTYYCXUKPKMBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOBUTYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of a cyclobutyl group, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOBUTYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the cyclobutyl and trifluoromethylphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions to form the final product. Common reagents used in these reactions include cyclobutyl bromide, trifluoromethylbenzene, and piperazine. The reactions are often carried out in the presence of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CYCLOBUTYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CYCLOBUTYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CYCLOBUTYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

CYCLOBUTYL{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclobutyl, trifluoromethylphenyl, and piperazine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclobutyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O/c17-16(18,19)13-5-2-6-14(11-13)20-7-9-21(10-8-20)15(22)12-3-1-4-12/h2,5-6,11-12H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYYCXUKPKMBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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